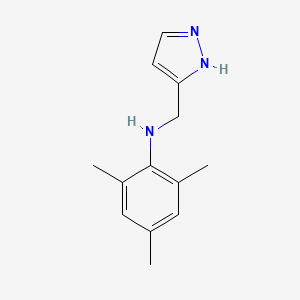![molecular formula C12H20N2O B7575531 N'-[1-(4-ethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B7575531.png)
N'-[1-(4-ethoxyphenyl)ethyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-ethoxyphenyl)ethyl]ethane-1,2-diamine, commonly known as EEDQ, is a chemical compound that is widely used in scientific research. It is a derivative of ethylenediamine and is commonly used as a crosslinker for proteins and peptides. EEDQ is a versatile compound that has a wide range of applications in biochemical and pharmacological research.
Mecanismo De Acción
EEDQ acts as a crosslinker by forming covalent bonds between proteins and peptides. It reacts with primary amines in proteins and peptides to form stable amide bonds. This results in the formation of protein complexes that can be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
EEDQ has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as trypsin and chymotrypsin. It has also been shown to induce the formation of protein aggregates and to promote protein denaturation. EEDQ has been shown to be toxic to cells at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EEDQ has several advantages as a crosslinker for proteins and peptides. It is a small molecule that can easily penetrate cells and tissues. It is also stable and can be stored for long periods of time. However, the use of EEDQ has some limitations. It can be toxic to cells at high concentrations, and its crosslinking activity can be affected by pH and temperature.
Direcciones Futuras
There are several future directions for the use of EEDQ in scientific research. One area of research is the development of new drugs based on EEDQ. Another area of research is the use of EEDQ in the study of protein-protein interactions and protein-ligand interactions. EEDQ can also be used in the development of new diagnostic tools for the detection of various diseases. Finally, the use of EEDQ in the study of protein aggregation and protein denaturation can lead to a better understanding of the mechanisms underlying various diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, EEDQ is a versatile compound that has a wide range of applications in scientific research. It is a useful crosslinker for proteins and peptides and has several advantages over other crosslinkers. EEDQ has several biochemical and physiological effects and can be used in the development of new drugs and diagnostic tools. There are several future directions for the use of EEDQ in scientific research, and it is likely to remain an important tool in biochemical and pharmacological research.
Métodos De Síntesis
EEDQ can be synthesized through a simple reaction between ethylenediamine and 4-ethoxyphenylacetic acid. The reaction is carried out in the presence of a suitable catalyst under controlled conditions. The resulting product is then purified through a series of chromatographic techniques to obtain pure EEDQ.
Aplicaciones Científicas De Investigación
EEDQ is widely used in scientific research as a crosslinker for proteins and peptides. It is used to study protein-protein interactions, protein-ligand interactions, and protein-DNA interactions. EEDQ is also used in the synthesis of peptide-based drugs and in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
N'-[1-(4-ethoxyphenyl)ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-15-12-6-4-11(5-7-12)10(2)14-9-8-13/h4-7,10,14H,3,8-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFBRWRYNHIEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(4-ethoxyphenyl)ethyl]ethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575451.png)
![3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575455.png)
![3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575458.png)
![6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7575466.png)
![3-[(1H-pyrazole-5-carbonylamino)methyl]benzoic acid](/img/structure/B7575469.png)
![3-[(Cyclopropylformamido)methyl]benzoic acid](/img/structure/B7575479.png)
![3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B7575484.png)
![2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol](/img/structure/B7575486.png)


![3-[(4-Cyanophenyl)methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7575523.png)
![N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline](/img/structure/B7575537.png)

![N-[[4-(aminomethyl)phenyl]methyl]pyrimidin-2-amine](/img/structure/B7575562.png)